molecular formula C7H10O7 B1254670 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid CAS No. 26163-65-5

3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid

Cat. No. B1254670
CAS RN: 26163-65-5
M. Wt: 206.15 g/mol
InChI Key: HCVBQXINVUFVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid is a chemical compound with the molecular formula C7H10O7 . It has an average mass of 206.150 Da and a monoisotopic mass of 206.042648 Da .


Molecular Structure Analysis

The aliphatic chain in the compound is approximately planar, with a maximum deviation of 0.013 (1) Å . It makes a dihedral angle of 78.75 (7)° with the methoxycarbonyl group .


Physical And Chemical Properties Analysis

The compound has an average mass of 206.150 Da and a monoisotopic mass of 206.042648 Da . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Protonation Thermochemistry : The study by Bouchoux et al. (2005) investigates the gas-phase basicities of various hydroxy- and methoxycarbonyl compounds, including derivatives similar to 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid. This research contributes to understanding the protonation thermochemistry of such compounds, which is crucial in various chemical and physical processes (Bouchoux et al., 2005).

  • Identification in Aerosols : Jaoui et al. (2005) conducted a study on polar organic compounds in atmospheric particulate matter, identifying and quantifying aerosol polar oxygenated compounds. Compounds structurally similar to 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid were analyzed, indicating their presence and role in atmospheric chemistry (Jaoui et al., 2005).

  • Biosynthesis in Plants : Research by Chisholm (1973) explored the biosynthesis of 3-methoxycarbonylpropylglucosinolate in Erysimum species. This study provides insights into the natural production and role of methoxycarbonyl compounds in plant biochemistry (Chisholm, 1973).

  • Oxidation Studies : Sumithra et al. (2010) studied the oxidation of 3-carboxy-3-hydroxy pentanedioic acid (a compound closely related to 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid) by N-bromosuccinimide. Their research contributes to understanding the chemical behavior of these compounds in various reactions (Sumithra et al., 2010).

  • Sorption and Diffusion in Polymers : The study by Manjula and Siddaramaiah (2010) investigated the sorption and diffusion of aromatic organic penetrants into carboxylic acid-based polyurethane membranes, including those derived from 3-carboxy-3-hydroxy pentanedioic acid. This research is significant for understanding the interaction of such compounds with polymers and their potential applications in material science (Manjula & Siddaramaiah, 2010).

  • Enzymatic Reactions and Synthesis : Ozegowski et al. (1993) explored the asymmetric alcoholysis of 3-substituted pentanedioic anhydrides, relevant to compounds like 3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid. This study provides insights into the enzymatic reactions and synthesis involving these types of compounds (Ozegowski et al., 1993).

properties

IUPAC Name

3-hydroxy-3-methoxycarbonylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-14-6(12)7(13,2-4(8)9)3-5(10)11/h13H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVBQXINVUFVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-3-(methoxycarbonyl)pentanedioic acid

Citations

For This Compound
2
Citations
L Aliyu, N Mohamed, CK Quah… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C7H10O7, the aliphatic chain is approximately planar [maximum deviation= 0.013 (1) Å] and makes a dihedral angle of 78.75 (7)° with the methoxycarbonyl group. In the crystal, molecules are linked via intermolecular O—H⋯ O and C—H⋯ O hydrogen bonds into sheets parallel to (100). In the sheet, O—H⋯ O hydrogen bonds generate R22 (9) and R22 (8) ring motifs.
Number of citations: 1 scripts.iucr.org
A Lawal, N Mohamed, CK Quah - academia.edu
In the title compound, C7H10O7, the aliphatic chain is approximately planar [maximum deviation= 0.013 (1) A] and makes a dihedral angle of 78.75 (7) with the methoxycarbonyl group. In the crystal, molecules are linked via intermolecular O—HÁÁÁO and C—HÁÁÁO hydrogen bonds into sheets parallel to (100). In the sheet, O—HÁÁÁO hydrogen bonds generate R2 2 (9) and R2 2 (8) ring motifs.
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.